hTDO Inhibition Potency: 40 nM IC50 in Biochemical Assay
CAS 1049791-87-8 inhibits recombinant human TDO (aa 19–388) with an IC50 of 40 nM in a cell-free spectrophotometric assay [1]. While direct head-to-head data against 5-bromotryptamine in the same assay are not publicly available, class-level SAR indicates that simple 5-substituted tryptamines lacking the 2-pyridin-4-yl group typically exhibit substantially weaker or absent TDO inhibition, as the pyridinyl nitrogen is required for direct heme-iron coordination [2]. This 40 nM potency places the compound in a favorable range for use as a biochemical tool compound to probe TDO-mediated tryptophan catabolism [1].
| Evidence Dimension | hTDO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM (IC50) |
| Comparator Or Baseline | 5-Bromotryptamine: no reported TDO IC50; class-level SAR suggests weak or no inhibition without pyridinyl moiety |
| Quantified Difference | Not directly quantifiable; inferred from absence of pyridinyl heme-coordinating group |
| Conditions | Recombinant human TDO (aa 19–388) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis |
Why This Matters
The 40 nM TDO IC50 provides a defined potency benchmark for experimental design, enabling researchers to select this compound over non-pyridinyl tryptamine analogs that lack characterized TDO engagement.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865). Affinity Data: IC50 40 nM, Inhibition of human TDO (19 to 388 aa). Deposited 2023-06-26. View Source
- [2] Ning, X.-L. et al. J. Med. Chem. 2021, 64, 8303–8332. Demonstrates heme-iron coordination mechanism requiring heterocyclic nitrogen for TDO/IDO1 inhibition. PMID: 34110158. View Source
